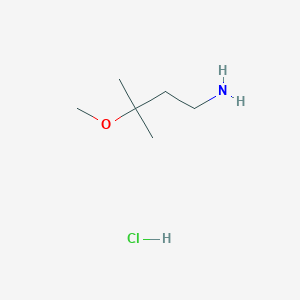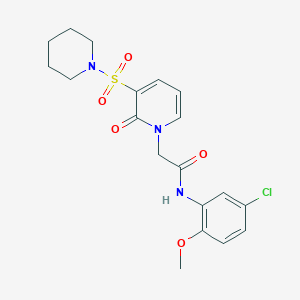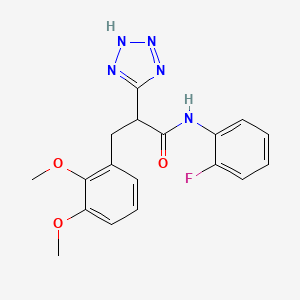
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a sulfonyl group attached to the 5-position of this ring, and a thioether linkage connecting the ring to a butanamide moiety substituted with a 4-methoxyphenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several functional groups. The sulfonyl group might be susceptible to nucleophilic attack, and the carbonyl groups in the pyrimidinone ring and the butanamide moiety could potentially undergo addition reactions. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-chlorobenzene sulfonamide, which is then reacted with ethyl acetoacetate to form the second intermediate, 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol. This intermediate is then coupled with 4-methoxyphenylbutyric acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonamide", "ethyl acetoacetate", "thiourea", "4-methoxyphenylbutyric acid", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "a. Dissolve 4-chlorobenzenesulfonamide (1.0 g) and ethyl acetoacetate (1.2 g) in 10 mL of acetic anhydride.", "b. Add 0.5 mL of triethylamine and stir the mixture at room temperature for 2 hours.", "c. Pour the reaction mixture into 50 mL of ice-cold water and stir for 30 minutes.", "d. Collect the precipitate by filtration and wash with water and diethyl ether.", "e. Recrystallize the product from chloroform to obtain 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol as a white solid.", "Step 2: Synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide", "a. Dissolve 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol (0.5 g) and 4-methoxyphenylbutyric acid (0.7 g) in 10 mL of chloroform.", "b. Add 0.5 mL of triethylamine and stir the mixture at room temperature for 2 hours.", "c. Add 10 mL of 1 M sodium bicarbonate solution and extract the mixture with chloroform.", "d. Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.", "e. Purify the crude product by column chromatography using chloroform/methanol (95:5) as the eluent to obtain the final product as a white solid." ] } | |
CAS RN |
866866-25-3 |
Product Name |
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide |
Molecular Formula |
C21H20ClN3O5S2 |
Molecular Weight |
493.98 |
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-3-17(19(26)24-14-6-8-15(30-2)9-7-14)31-21-23-12-18(20(27)25-21)32(28,29)16-10-4-13(22)5-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
KOJALLGDIUBPEQ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)



![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)
